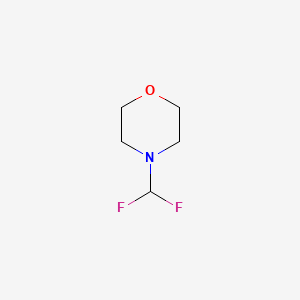
4-(Difluoromethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)morpholine is an organic compound with the molecular formula C₅H₉F₂NO. It is a morpholine derivative where the hydrogen atom at the 4-position is replaced by a difluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)morpholine typically involves the introduction of a difluoromethyl group to morpholine. One common method is the reaction of morpholine with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents like difluoromethyl bromide or difluoromethyl sulfone in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution can produce a variety of functionalized morpholine derivatives .
Scientific Research Applications
4-(Difluoromethyl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)morpholine and its derivatives often involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways. Molecular docking studies have shown that derivatives of this compound can bind to active sites of proteins, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)morpholine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Fluoromethyl)morpholine: Contains a single fluorine atom in the methyl group.
4-(Chloromethyl)morpholine: Features a chloromethyl group instead of a difluoromethyl group.
Uniqueness: 4-(Difluoromethyl)morpholine is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules .
Properties
Molecular Formula |
C5H9F2NO |
|---|---|
Molecular Weight |
137.13 g/mol |
IUPAC Name |
4-(difluoromethyl)morpholine |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)8-1-3-9-4-2-8/h5H,1-4H2 |
InChI Key |
GXYSGXQCYCTENJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


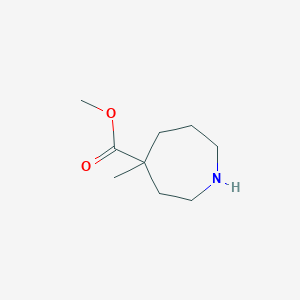
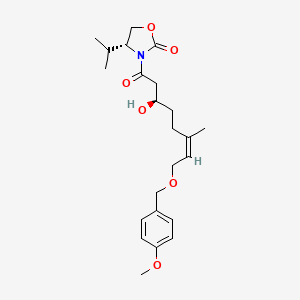
![Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate](/img/structure/B12852965.png)
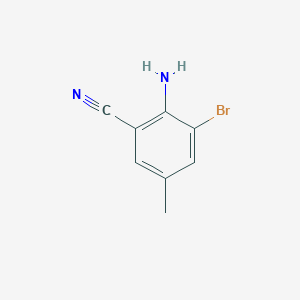

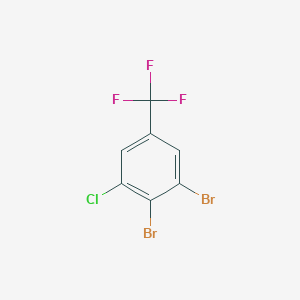


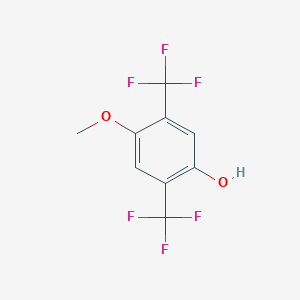

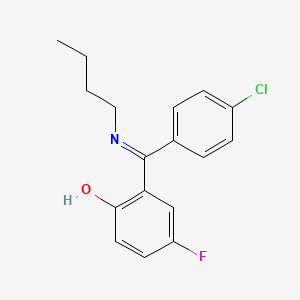
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)


